Cas no 2138148-72-6 (5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine)

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine structure
2138148-72-6 structure
商品名:5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
CAS番号:2138148-72-6
MF:C10H17BrN4
メガワット:273.172780752182
CID:6361910
PubChem ID:165473316

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
    • 2138148-72-6
    • EN300-1105669
    • インチ: 1S/C10H17BrN4/c1-6-3-7(2)5-8(4-6)15-9(11)13-10(12)14-15/h6-8H,3-5H2,1-2H3,(H2,12,14)
    • InChIKey: RPFYMWOWKUVFSM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC(N)=NN1C1CC(C)CC(C)C1

計算された属性

  • せいみつぶんしりょう: 272.06366g/mol
  • どういたいしつりょう: 272.06366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105669-1.0g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6
1g
$1315.0 2023-06-10
Enamine
EN300-1105669-2.5g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
2.5g
$2576.0 2023-10-27
Enamine
EN300-1105669-0.05g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
0.05g
$1104.0 2023-10-27
Enamine
EN300-1105669-10g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
10g
$5652.0 2023-10-27
Enamine
EN300-1105669-5g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
5g
$3812.0 2023-10-27
Enamine
EN300-1105669-0.1g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1105669-10.0g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6
10g
$5652.0 2023-06-10
Enamine
EN300-1105669-0.25g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1105669-5.0g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6
5g
$3812.0 2023-06-10
Enamine
EN300-1105669-0.5g
5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine
2138148-72-6 95%
0.5g
$1262.0 2023-10-27

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine 関連文献

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS No. 2138148-72-6)

5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine, with the CAS number 2138148-72-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine make it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine consists of a triazole ring substituted with a bromine atom and a 3,5-dimethylcyclohexyl group. The presence of the bromine atom and the cyclohexyl substituents imparts specific physical and chemical properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The triazole ring itself is a versatile scaffold that has been extensively studied for its antifungal, antibacterial, and antiviral properties.

Recent studies have highlighted the potential of 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antifungal activity against Candida species, which are common causes of fungal infections in immunocompromised patients. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis and membrane integrity.

In addition to its antifungal properties, 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has shown promising results in preclinical studies as an anti-inflammatory agent. Research conducted at the University of California demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has also been investigated in detail. Studies have shown that it has good oral bioavailability and a favorable distribution profile in animal models. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs via hepatic enzymes, leading to the formation of several metabolites that are excreted through urine and feces.

Toxicity studies on 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine have indicated that it is generally well-tolerated at therapeutic doses. However, higher doses can cause mild side effects such as gastrointestinal discomfort and transient elevations in liver enzymes. These findings suggest that further optimization of the compound's structure may be necessary to improve its safety profile.

The potential applications of 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine extend beyond its direct therapeutic effects. For example, it can serve as a valuable tool for studying the biological processes involved in fungal infections and inflammation. Researchers can use this compound to probe specific molecular targets and pathways, providing insights into disease mechanisms that could inform the development of new therapeutic strategies.

In conclusion, 5-bromo-1-(3,5-dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS No. 2138148-72-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research will likely uncover additional properties and uses for this compound, contributing to advancements in drug discovery and healthcare.

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